molecular formula C11H13N3O3S B5251322 3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5251322
M. Wt: 267.31 g/mol
InChI Key: ITKCCXPWRNSEHE-UHFFFAOYSA-N
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Description

3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 1,3,4-thiadiazole carbamoyl substituent. The bicyclo[2.2.1]heptane (norbornane) scaffold confers structural rigidity, which enhances binding specificity in biological systems . The 1,3,4-thiadiazole moiety is known for its electron-deficient aromatic system, enabling interactions with enzymes and receptors via hydrogen bonding and π-π stacking . While direct synthesis data for this compound are unavailable in the provided evidence, analogous norbornane derivatives are synthesized via reactions involving amino acids, anhydrides, or catalytic hydrogenation (e.g., compounds 15 and 16 in ).

Properties

IUPAC Name

3-(1,3,4-thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c15-9(13-11-14-12-4-18-11)7-5-1-2-6(3-5)8(7)10(16)17/h4-8H,1-3H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCCXPWRNSEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of a bicyclo[2.2.1]heptane derivative with a thiadiazole precursor under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Impact of Heterocyclic Substituents

  • 1,3,4-Thiadiazole vs. Benzothiazoles, however, may exhibit stronger π-π stacking due to extended aromaticity .
  • 1,3,4-Thiadiazole vs. 1,2-Oxazole (Y205-5583): Replacing sulfur with oxygen in the oxazole ring reduces electronegativity and alters hydrogen-bonding capacity, which may decrease potency in biological systems .

Bicyclic Scaffold Modifications

  • Saturation of the Norbornane Bridge: The target compound’s fully saturated bicyclo[2.2.1]heptane scaffold (vs. the unsaturated bridge in Y205-5583) improves metabolic stability by reducing susceptibility to oxidation .

Research Findings and Limitations

  • Methods for analogous compounds (e.g., hydrogenation of norbornene derivatives ) may require optimization.
  • Bioactivity Data: Antitumor data are extrapolated from structurally similar 1,3,4-thiadiazoles . Experimental validation is needed to confirm potency.
  • Computational Predictions: The target compound’s logP (estimated ~1.16, similar to Y205-5583 ) suggests moderate lipophilicity, balancing membrane permeability and solubility.

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